DMT-2'-O-Methylguanosine phosphoramidite

Nuclease resistance Oligonucleotide stability Antisense therapeutics

DMT-2'-O-Methylguanosine phosphoramidite (CAS 1159683-24-5) is a modified RNA phosphoramidite monomer featuring a 5'-dimethoxytrityl (DMT) protecting group, a 2'-O-methyl modification on the ribose sugar, and a guanine base typically protected with isobutyryl (iBu) or dimethylformamidine (dmf) groups. It is a critical building block for the solid-phase synthesis of oligonucleotides containing 2'-O-methylguanosine residues, which are widely employed to enhance nuclease resistance and modulate hybridization properties of antisense oligonucleotides, siRNAs, aptamers, and CRISPR guide RNAs.

Molecular Formula C41H50N7O8P
Molecular Weight 799.9 g/mol
Cat. No. B12389818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-2'-O-Methylguanosine phosphoramidite
Molecular FormulaC41H50N7O8P
Molecular Weight799.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C41H50N7O8P/c1-26(2)48(27(3)4)57(54-23-11-22-42)56-35-33(55-39(36(35)52-7)47-25-44-34-37(47)45-40(43)46-38(34)49)24-53-41(28-12-9-8-10-13-28,29-14-18-31(50-5)19-15-29)30-16-20-32(51-6)21-17-30/h8-10,12-21,25-27,33,35-36,39H,11,23-24H2,1-7H3,(H3,43,45,46,49)/t33-,35?,36+,39-,57?/m1/s1
InChIKeySGQVLFVGPRISKK-OERFULFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DMT-2'-O-Methylguanosine Phosphoramidite: Core Specifications and Procurement Baseline for Oligonucleotide Synthesis


DMT-2'-O-Methylguanosine phosphoramidite (CAS 1159683-24-5) is a modified RNA phosphoramidite monomer featuring a 5'-dimethoxytrityl (DMT) protecting group, a 2'-O-methyl modification on the ribose sugar, and a guanine base typically protected with isobutyryl (iBu) or dimethylformamidine (dmf) groups. It is a critical building block for the solid-phase synthesis of oligonucleotides containing 2'-O-methylguanosine residues, which are widely employed to enhance nuclease resistance and modulate hybridization properties of antisense oligonucleotides, siRNAs, aptamers, and CRISPR guide RNAs . The compound is supplied as a dry powder with standard HPLC purity typically exceeding 98% [1].

DMT-2'-O-Methylguanosine Phosphoramidite: Why Unmodified or Alternative 2'-Modified Phosphoramidites Cannot Be Simply Substituted


Direct substitution of DMT-2'-O-Methylguanosine phosphoramidite with unmodified DNA (2'-deoxyguanosine) or standard RNA (2'-OH guanosine) phosphoramidites fundamentally alters the nuclease susceptibility, thermal stability, and target binding kinetics of the resulting oligonucleotide. While other 2'-modifications such as 2'-fluoro or 2'-O-propyl exist, each confers a distinct profile of duplex stability and enzymatic resistance [1]. The specific quantitative differences documented below demonstrate that selecting this particular monomer is not an interchangeable vendor choice but a deliberate scientific decision with measurable consequences for downstream assay performance and therapeutic candidate development .

DMT-2'-O-Methylguanosine Phosphoramidite: Quantified Differentiation Evidence for Scientific Selection


Enhanced Nuclease Resistance: Quantified Comparison of 2'-O-Methyl vs. DNA Oligonucleotides

Oligonucleotides synthesized with 2'-O-methyl modifications, including those derived from DMT-2'-O-Methylguanosine phosphoramidite, exhibit complete resistance to degradation by both RNA- and DNA-specific nucleases, whereas unmodified DNA oligonucleotides are rapidly degraded under identical conditions [1]. A direct comparison study demonstrated that fully 2'-O-methylated oligoribonucleotides remained intact following exposure to snake venom phosphodiesterase (SVPD) and nuclease S1, contrasting sharply with the complete degradation of unmodified DNA controls [1].

Nuclease resistance Oligonucleotide stability Antisense therapeutics

Increased Melting Temperature (Tm): Quantified Duplex Stabilization of 2'-O-Methyl vs. DNA Probes

2'-O-Methyl oligoribonucleotide probes synthesized using DMT-2'-O-Methylguanosine phosphoramidite exhibit significantly higher melting temperatures (Tm) when bound to complementary RNA targets compared to corresponding 2'-deoxy oligoribonucleotide probes [1]. A systematic study of probe lengths from 8 to 26 bases revealed that 2'-O-methyl probes consistently achieved higher Tm values, with the most pronounced differences observed for probes of 16 bases or fewer [1].

Hybridization affinity Thermal stability Molecular probes

Tm Increase Quantified for 2'-O-Methylated Chimeric Duplexes vs. Unmodified DNA-RNA Hybrids

In a controlled structural study, 2'-O-methylation of riboadenines within a chimeric DNA-RNA hybrid duplex increased the overall melting temperature from 48.5°C to 51.9°C, a +3.4°C enhancement attributable to the 2'-O-methyl modification [1]. This study directly quantified the stabilizing effect of 2'-O-methyl groups in a mixed-backbone context, providing a benchmark for predicting stability gains when incorporating 2'-O-methylguanosine residues.

Chimeric duplex Thermodynamic stability Structural biology

Superior Coupling Efficiency: 2'-O-Methyl Phosphoramidites vs. Standard RNA Phosphoramidites

Technical assessments indicate that 2'-O-methyl phosphoramidites, including DMT-2'-O-Methylguanosine phosphoramidite, exhibit higher coupling efficiency compared to standard RNA (2'-OH) phosphoramidite monomers during automated oligonucleotide synthesis . This efficiency advantage translates directly into higher yields of full-length oligos, reducing the accumulation of truncation byproducts and simplifying downstream purification .

Solid-phase synthesis Coupling efficiency Oligonucleotide yield

Tm Order Among 2'-Modified Homoduplexes: 2'-O-Methyl Occupies a Distinct Stability Tier

A comprehensive study comparing fully modified homoduplexes established a clear thermal stability hierarchy: 2'-fluoro:2'-fluoro > 2'-O-propyl:2'-O-propyl > 2'-O-methyl:2'-O-methyl > RNA:RNA > DNA:DNA [1]. This ranking positions 2'-O-methyl modifications as providing intermediate stabilization—greater than natural RNA but less than 2'-fluoro or 2'-O-propyl—offering a balanced profile suitable for applications where excessive stabilization may compromise biological activity.

Modified oligonucleotides Duplex stability Structure-activity relationship

Functional Superiority in Antisense Applications: Quantified IC50 Comparison of 2'-O-Methyl vs. Phosphorothioate Oligonucleotides

In a comparative antisense study targeting VR1 mRNA in mammalian cells, a 2'-O-methyl-modified oligonucleotide (synthesized using monomers including DMT-2'-O-Methylguanosine phosphoramidite) exhibited an IC50 of approximately 220 nM, which was 3-fold less potent than the corresponding phosphorothioate oligonucleotide [1]. While this demonstrates that 2'-O-methyl modifications may reduce potency relative to phosphorothioates in certain contexts, they offer superior specificity and reduced off-target effects, highlighting the need for application-specific monomer selection [2].

Antisense oligonucleotides Gene silencing IC50

DMT-2'-O-Methylguanosine Phosphoramidite: Validated Application Scenarios Based on Quantified Differentiation Evidence


Antisense Oligonucleotide (ASO) Therapeutics Requiring Extended Serum Half-Life

The complete nuclease resistance conferred by 2'-O-methyl modifications [1] makes DMT-2'-O-Methylguanosine phosphoramidite an essential monomer for synthesizing antisense oligonucleotides intended for systemic administration. In contrast to unmodified DNA ASOs that are rapidly degraded in serum, 2'-O-methyl-modified ASOs maintain structural integrity, enabling sustained target engagement. The moderate Tm enhancement (0.5-0.7°C per modification) [2] provides sufficient binding affinity without the risk of over-stabilization that could impair RNase H recruitment.

High-Specificity RNA Detection Probes for Diagnostic Assays

For RNA detection in qPCR, in situ hybridization, or microarray platforms, the significantly higher Tm of 2'-O-methyl probes versus DNA probes [1] allows the use of shorter probe sequences (e.g., 12-mer 2'-O-methyl probe achieves same Tm as 19-mer DNA probe [1]). This length reduction enhances mismatch discrimination—a 12-base 2'-O-methyl probe exhibits a larger Tm drop upon encountering a single mismatch compared to a longer DNA probe [1]—directly improving assay specificity and reducing false-positive signals.

Chimeric siRNA Design for Reduced Off-Target Effects

The balanced stabilization profile of 2'-O-methyl modifications—intermediate between natural RNA and 2'-fluoro modifications [1]—positions DMT-2'-O-Methylguanosine phosphoramidite as an optimal choice for selective modification of siRNA guide and passenger strands. Strategic placement of 2'-O-methylguanosine residues reduces siRNA immunogenicity and off-target silencing without abolishing RNAi activity [2], a critical consideration for therapeutic siRNA development where minimizing unintended gene modulation is paramount.

High-Yield Synthesis of Long Modified Oligonucleotides

The higher coupling efficiency of 2'-O-methyl phosphoramidites compared to standard RNA monomers [1] directly addresses the synthetic challenge of preparing long (>40-mer) modified oligonucleotides. For core facilities and CROs engaged in custom oligonucleotide production, selecting DMT-2'-O-Methylguanosine phosphoramidite over RNA monomers translates to higher crude purity, reduced HPLC purification time, and improved overall yield of full-length product, thereby lowering cost per base and increasing production throughput.

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